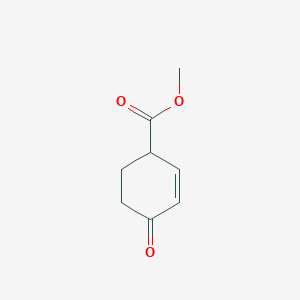
Methyl 4-oxocyclohex-2-ene-1-carboxylate
Cat. No. B8583701
M. Wt: 154.16 g/mol
InChI Key: UVDNBPZBGMVZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08906889B2
Procedure details


The title compound was prepared in 53.9% yield following the procedure described in step 6 of method 2 for the preparation of intermediate 1, using methyl 4-oxocyclohex-1-enecarboxylate and methyl 4-oxocyclohex-2-enecarboxylate as the reactants. Methyl 4-oxocyclohex-1-enecarboxylate and methyl 4-oxocyclohex-2-enecarboxylate were prepared following the procedures described in Tet. Lett. Vol. 53, issue 7, page 819-821. m/e 287.05 (M+H)+, 2.435 min (method 8). 1H NMR (400 MHz, CHLOROFORM-d) δ 6.96 (dt, J=6.3, 1.5 Hz, 1H), 6.07 (dt, J=6.4, 1.4 Hz, 1H), 3.78 (s, 3H), 2.81-2.73 (m, 2H), 2.67-2.59 (m, 2H). 19F NMR (376 MHz, CHLOROFORM-d) δ −73.55 (s, 3F).
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Yield
53.9%


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:48])([F:47])[S:3](OC1C(C)(C)[C@H]2[C@](C)(CC=1)[C@@H]1[C@](C)([C@@]3(C)[C@H](CC1)[C@H]1[C@H](C(C)=C)CC[C@]1(NCCN1CCS(=O)(=O)CC1)CC3)CC2)(=[O:5])=[O:4].[O:49]=[C:50]1[CH2:55][CH2:54][C:53]([C:56]([O:58][CH3:59])=[O:57])=[CH:52][CH2:51]1.[O:60]=[C:61]1[CH2:66][CH2:65][CH:64]([C:67]([O:69][CH3:70])=[O:68])[CH:63]=[CH:62]1>>[F:1][C:2]([F:48])([F:47])[S:3]([O:49][C:50]1[CH2:55][CH2:54][C:53]([C:56]([O:58][CH3:59])=[O:57])=[CH:52][CH:51]=1)(=[O:5])=[O:4].[O:60]=[C:61]1[CH2:66][CH2:65][C:64]([C:67]([O:69][CH3:70])=[O:68])=[CH:63][CH2:62]1.[O:49]=[C:50]1[CH2:55][CH2:54][CH:53]([C:56]([O:58][CH3:59])=[O:57])[CH:52]=[CH:51]1
|
Inputs


Step One
|
Name
|
intermediate 1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OC=1C([C@@H]2CC[C@]3([C@@]4(CC[C@@]5([C@@H]([C@H]4CC[C@@H]3[C@]2(CC1)C)[C@@H](CC5)C(=C)C)NCCN5CCS(CC5)(=O)=O)C)C)(C)C)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1CC=C(CC1)C(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C=CC(CC1)C(=O)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
m/e 287.05 (M+H)+, 2.435 min (method 8)
|
|
Duration
|
2.435 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(S(=O)(=O)OC1=CC=C(CC1)C(=O)OC)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 53.9% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1CC=C(CC1)C(=O)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C=CC(CC1)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08906889B2
Procedure details


The title compound was prepared in 53.9% yield following the procedure described in step 6 of method 2 for the preparation of intermediate 1, using methyl 4-oxocyclohex-1-enecarboxylate and methyl 4-oxocyclohex-2-enecarboxylate as the reactants. Methyl 4-oxocyclohex-1-enecarboxylate and methyl 4-oxocyclohex-2-enecarboxylate were prepared following the procedures described in Tet. Lett. Vol. 53, issue 7, page 819-821. m/e 287.05 (M+H)+, 2.435 min (method 8). 1H NMR (400 MHz, CHLOROFORM-d) δ 6.96 (dt, J=6.3, 1.5 Hz, 1H), 6.07 (dt, J=6.4, 1.4 Hz, 1H), 3.78 (s, 3H), 2.81-2.73 (m, 2H), 2.67-2.59 (m, 2H). 19F NMR (376 MHz, CHLOROFORM-d) δ −73.55 (s, 3F).
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Yield
53.9%


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:48])([F:47])[S:3](OC1C(C)(C)[C@H]2[C@](C)(CC=1)[C@@H]1[C@](C)([C@@]3(C)[C@H](CC1)[C@H]1[C@H](C(C)=C)CC[C@]1(NCCN1CCS(=O)(=O)CC1)CC3)CC2)(=[O:5])=[O:4].[O:49]=[C:50]1[CH2:55][CH2:54][C:53]([C:56]([O:58][CH3:59])=[O:57])=[CH:52][CH2:51]1.[O:60]=[C:61]1[CH2:66][CH2:65][CH:64]([C:67]([O:69][CH3:70])=[O:68])[CH:63]=[CH:62]1>>[F:1][C:2]([F:48])([F:47])[S:3]([O:49][C:50]1[CH2:55][CH2:54][C:53]([C:56]([O:58][CH3:59])=[O:57])=[CH:52][CH:51]=1)(=[O:5])=[O:4].[O:60]=[C:61]1[CH2:66][CH2:65][C:64]([C:67]([O:69][CH3:70])=[O:68])=[CH:63][CH2:62]1.[O:49]=[C:50]1[CH2:55][CH2:54][CH:53]([C:56]([O:58][CH3:59])=[O:57])[CH:52]=[CH:51]1
|
Inputs


Step One
|
Name
|
intermediate 1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OC=1C([C@@H]2CC[C@]3([C@@]4(CC[C@@]5([C@@H]([C@H]4CC[C@@H]3[C@]2(CC1)C)[C@@H](CC5)C(=C)C)NCCN5CCS(CC5)(=O)=O)C)C)(C)C)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1CC=C(CC1)C(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C=CC(CC1)C(=O)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
m/e 287.05 (M+H)+, 2.435 min (method 8)
|
|
Duration
|
2.435 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(S(=O)(=O)OC1=CC=C(CC1)C(=O)OC)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 53.9% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1CC=C(CC1)C(=O)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C=CC(CC1)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
